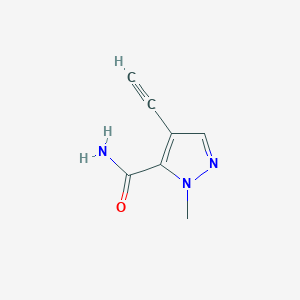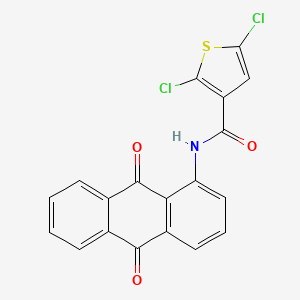
2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids was used to synthesize new amino-acid derivatives of 9,10-anthraquinone . Experimental testing of the antimicrobial actions of the compounds synthesized demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .Scientific Research Applications
Synthesis and Characterization
2,5-Dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-3-carboxamide and its derivatives have been synthesized and characterized in various studies, contributing significantly to the field of organic chemistry. These compounds have been explored for their potential in developing new materials with unique properties. For instance, their synthesis involves intricate processes that have been detailed in literature, providing a foundation for further research in designing compounds with specific functions (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021; G. Naganagowda, A. Petsom, 2011).
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have been a significant area of research. Studies have demonstrated that these compounds exhibit promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021; M. Gouda, M. Berghot, A. Shoeib, A. Khalil, 2010).
Electrochemical and Electrochromic Properties
The electrochemical synthesis of copolymers based on anthracene derivatives, including 2-(anthracen-9-yl)thiophene, has been explored, highlighting the potential of these compounds in creating multicolor electrochromic materials. Such materials could be utilized in various applications, from smart windows to display technologies, indicating the versatility of anthracene-based compounds in material science (Yi-jie Tao, Kai A. I. Zhang, Chaoyang Zhang, Haifeng Cheng, Chunlin Jiao, Yulei Zhao, 2016).
Organic Transistors
Research into ethynyl-substituted molecules with tetraceno[2,3-b]thiophene and anthra[2,3-b]thiophene cores, related to this compound, has uncovered their potential in thin-film transistors (TFTs). These findings open the door to developing advanced electronic devices with improved performance and functionality (M. Tang, A. Reichardt, T. Siegrist, S. Mannsfeld, Zhenan Bao, 2008).
Future Directions
The retrieved sources suggest that the synthesized amino-acid derivatives of 9,10-anthraquinone have demonstrated antibacterial and antifungal activities . This indicates the potential of these compounds in the development of new antimicrobial agents. Further study of the antitumor and antioxidant actions of the newly synthesized amino acid derivatives is also suggested .
Mechanism of Action
Target of Action
It has been found that similar compounds have demonstratedantibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . These targets play a crucial role in the pathogenesis of various infectious diseases.
Mode of Action
It is known that similar compounds interact with their targets, leading to the inhibition of essential biological processes, thereby exerting their antimicrobial effects .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that it likely interferes with the essential biochemical pathways of the target organisms, leading to their inhibition .
Result of Action
The result of the action of this compound is the inhibition of the growth of the target organisms, as evidenced by its antimicrobial activity . This leads to a reduction in the severity of the infections caused by these organisms.
Biochemical Analysis
Biochemical Properties
It has been synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The compound has been characterized by various spectroscopic methods .
Cellular Effects
Preliminary studies suggest that it may have potential antimicrobial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Molecular Mechanism
It is believed to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
properties
IUPAC Name |
2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2NO3S/c20-14-8-12(18(21)26-14)19(25)22-13-7-3-6-11-15(13)17(24)10-5-2-1-4-9(10)16(11)23/h1-8H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHQDZPSRXAUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)
![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)
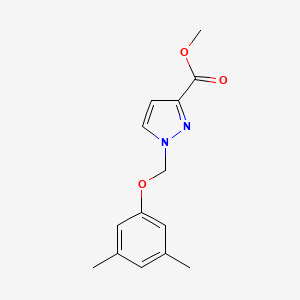
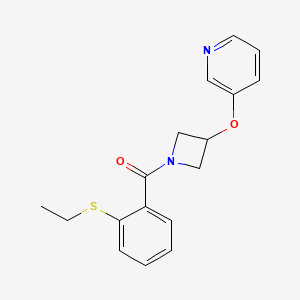
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)
![4-((2,5-Dimethylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2880890.png)
![1-Methyl-4-[(4-{[(4-methylphenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene](/img/structure/B2880892.png)
![2-((5-bromothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2880893.png)

![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2880895.png)
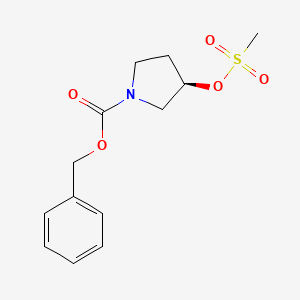
![2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2880898.png)
![2-Amino-4-(4-ethylphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2880899.png)
